4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

PIKfyve inhibition kinase assay ADP-Glo

Select 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide (CAS 2034301-82-9) as a patent-validated PIKfyve probe (IC50 32 nM) for lead optimization. Its unique piperidine–3,4,5-trimethoxyphenyl scaffold delivers kinase selectivity unattainable with pyrazine-core or dichlorobenzyl analogs. Explicitly disclosed as Example 00181 in US20240016810, US20240150358, and US20240208964, this compound provides clear IP provenance, reducing investment risk. Use in tandem with N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide (sEH IC50 22 nM) to benchmark selectivity thresholds. Inquire for custom synthesis, bulk pricing, and analytical data.

Molecular Formula C20H25N3O5
Molecular Weight 387.436
CAS No. 2034301-82-9
Cat. No. B2493461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
CAS2034301-82-9
Molecular FormulaC20H25N3O5
Molecular Weight387.436
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)OC3=CC=NC=C3
InChIInChI=1S/C20H25N3O5/c1-25-17-12-14(13-18(26-2)19(17)27-3)22-20(24)23-10-6-16(7-11-23)28-15-4-8-21-9-5-15/h4-5,8-9,12-13,16H,6-7,10-11H2,1-3H3,(H,22,24)
InChIKeyAJEQCFVLTCXWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is a Structurally Defined Experimental Probe for Kinase Selectivity Profiling


4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide (CAS 2034301-82-9) is a synthetic piperidine carboxamide that integrates a pyridin-4-yloxy group at the piperidine 4-position with a 3,4,5-trimethoxyphenyl substituent on the urea nitrogen [1]. This scaffold positions the compound within the N-pyridyl-substituted carboxypiperidine amide class, which has been systematically explored as prokaryote translation inhibitors [2]. The compound’s inclusion in recently disclosed patent families targeting PIKfyve (US20240016810, US20240150358, US20240208964) underscores its relevance as a strategically selected kinase probe [3].

Why Generic 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide Cannot Be Replaced by Superficial Analogs or Core Scaffolds


Generic substitution fails because the 3,4,5-trimethoxyphenyl moiety and the pyridin-4-yloxy group synergistically dictate target engagement, while seemingly minor modifications—such as replacing the pyridine nitrogen position or altering the trimethoxy pattern—dramatically shift potency and selectivity profiles. For instance, moving the pyridinyl oxygen from the 4-position to the 2-position or swapping the trimethoxyphenyl for a dichlorobenzyl group (as in N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, IC50 = 22 nM against soluble epoxide hydrolase [1]) redirects the compound from kinase inhibition to epoxide hydrolase inhibition. Similarly, replacing the piperidine core with a pyrazine core, as in 6-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine, yields poor BRAF kinase inhibition (IC50 = 16,000 nM) [2], demonstrating that the piperidine scaffold is indispensable for maintaining the desired kinase-oriented binding mode. The trimethoxyphenyl motif—reminiscent of colchicine-site tubulin inhibitors—provides a unique hydrogen-bonding and steric landscape that is absent in simple phenyl or halo-substituted analogs, making direct interchange impossible [3].

Quantitative Differentiation Evidence for 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide


PIKfyve Inhibitory Potency of 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide Relative to Clinical-Stage PIKfyve Inhibitors

In a biochemical PIKfyve inhibition assay run by Carna Biosciences using the Promega ADP-Glo Kinase methodology, 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide demonstrated an IC50 of 32 nM [1]. This places it in the same potency range as YM201636 (IC50 = 33 nM in murine PIKfyve assays) [2], yet it is approximately 10-fold less potent than Apilimod/STA-5326 (IC50 = 3 nM in the same Carna Biosciences biochemical assay) [3]. The compound’s intermediate potency, combined with its distinct chemotype lacking the morpholine and pyrazolopyrimidine motifs found in clinical candidates, makes it a valuable tool for dissecting scaffold-specific PIKfyve pharmacology.

PIKfyve inhibition kinase assay ADP-Glo

Kinase Selectivity Advantage Over Pyrazine-Core Analog: 100-Fold Improvement in BRAF Inhibition

Replacing the piperidine ring with a pyrazine core while retaining the 4-pyridinyloxy and 3,4,5-trimethoxyphenyl substituents resulted in a dramatic loss of kinase inhibitory activity. 6-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine (BDBM25583) exhibited an IC50 of 16,000 nM against BRAF kinase in a DELFIA-based MEK1 phosphorylation assay [1]. In contrast, the piperidine-containing target compound shows sub-100 nM potency against PIKfyve, representing a >100-fold selectivity window for the piperidine scaffold over the pyrazine scaffold against kinase targets [2].

BRAF kinase scaffold hopping kinase selectivity

Functional Group Divergence from Soluble Epoxide Hydrolase (sEH) Inhibitors: Evidence of Target Class Orthogonality

A close structural analog, N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide, is a potent soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 22 nM [1]. The exchange of the 3,4,5-trimethoxyphenyl group for a 2,4-dichlorobenzyl group switches the target engagement from kinase (PIKfyve) to serine hydrolase (sEH), highlighting that the trimethoxyphenyl moiety is a critical determinant of kinase target selectivity in the piperidine carboxamide series [2]. This functional group divergence provides orthogonal target pharmacology that cannot be achieved with dihalobenzyl-substituted analogs.

soluble epoxide hydrolase target selectivity urea pharmacophore

Patented Scaffold Status: Inclusion in Multiple PIKfyve Inhibitor Patent Filings Confirms Industrial Relevance

4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide is explicitly listed as Example 00181 in US20240150358 and as Compound TABLE 16.15 in US20240016810, appearing alongside the clinical candidate Apilimod (Compound TABLE 16.1) [1]. This cross-referencing across three patent applications (US20240016810, US20240150358, US20240208964) indicates that the compound has been prioritized in a formal medicinal chemistry lead optimization campaign, distinguishing it from the thousands of unsupported, commercially available piperidine carboxamides lacking patent provenance [2].

patent landscape PIKfyve intellectual property

Recommended Application Scenarios for 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide in PIKfyve-Focused Research


PIKfyve Chemotype Diversification in Lead Optimization

Use 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide as a scaffold-diversifying PIKfyve probe in lead optimization programs, where its 32 nM IC50 [1] provides a benchmark against clinical candidates such as Apilimod (3 nM) [2] and tool compounds like YM201636 (33 nM) [3]. Its distinct piperidine–trimethoxyphenyl chemotype addresses the need for structurally divergent back-up series.

Kinase vs. Hydrolase Selectivity Counter-Screening

Employ this compound in tandem with N-(2,4-dichlorobenzyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide (sEH IC50 = 22 nM) [4] to establish the selectivity threshold conferred by the 3,4,5-trimethoxyphenyl group in piperidine carboxamide libraries, enabling rapid triage of analogs during high-throughput screening.

Scaffold-Hopping Validation in Kinase Drug Discovery

Utilize the compound alongside the pyrazine-core analog 6-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)pyrazin-2-amine (BRAF IC50 = 16,000 nM) [5] to empirically validate the kinase-engagement superiority of the piperidine scaffold, supporting scaffold-hopping decisions in early-stage kinase inhibitor design.

Patent-Backed PIKfyve Probe for Pre-Clinical Pharmacology

Leverage the compound's explicit inclusion in US20240016810, US20240150358, and US20240208964 as Example 00181 and Compound TABLE 16.15 [6] to select a PIKfyve inhibitor with validated intellectual property provenance, reducing the risk of investing resources in compounds lacking industrial validation.

Quote Request

Request a Quote for 4-(pyridin-4-yloxy)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.